molecular formula C16H18O2 B11867643 Ethyl 4-(1-naphthyl)butanoate CAS No. 6326-89-2

Ethyl 4-(1-naphthyl)butanoate

Cat. No.: B11867643
CAS No.: 6326-89-2
M. Wt: 242.31 g/mol
InChI Key: CLIGSMWJCIJRGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-naphthyl)butanoate is an organic compound with the molecular formula C16H18O2. It is an ester derived from butanoic acid and 1-naphthyl ethanol. This compound is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(1-naphthyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthyl ethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under controlled temperature and pressure conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-naphthyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 1-naphthyl ethanol and butanoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Hydrolysis: 1-naphthyl ethanol and butanoic acid.

    Reduction: 1-naphthyl butanol.

    Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-(1-naphthyl)butanoate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 4-(1-naphthyl)butanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The naphthalene ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(1-naphthyl)butanoate can be compared with other esters derived from naphthalene, such as:

  • Ethyl 2-(1-naphthyl)propanoate
  • Mthis compound
  • Ethyl 3-(1-naphthyl)butanoate

Uniqueness

The unique structure of this compound, with its specific positioning of the ethyl and butanoate groups, imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific aromatic characteristics.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

6326-89-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 4-naphthalen-1-ylbutanoate

InChI

InChI=1S/C16H18O2/c1-2-18-16(17)12-6-10-14-9-5-8-13-7-3-4-11-15(13)14/h3-5,7-9,11H,2,6,10,12H2,1H3

InChI Key

CLIGSMWJCIJRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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